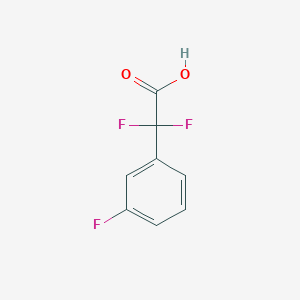

2,2-Difluoro-2-(3-fluorophenyl)acetic acid

Description

BenchChem offers high-quality 2,2-Difluoro-2-(3-fluorophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Difluoro-2-(3-fluorophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-2-(3-fluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-6-3-1-2-5(4-6)8(10,11)7(12)13/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPIEUDEANOHJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2,2-Difluoro-2-(3-fluorophenyl)acetic Acid from 3-Fluorotoluene

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway for producing 2,2-Difluoro-2-(3-fluorophenyl)acetic acid, a valuable building block in medicinal chemistry and materials science. Starting from the readily available and cost-effective precursor, 3-fluorotoluene, this document details a multi-step synthesis that proceeds through the key intermediate, 3-fluorophenylacetic acid. Each transformation is discussed with a focus on the underlying reaction mechanisms, the rationale for procedural choices, and detailed, field-tested experimental protocols. The guide is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded approach to the synthesis of complex fluorinated molecules.

Introduction: The Significance of Aryl-Difluoroacetic Acids

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery. The difluoromethyl group (-CF2-) and, by extension, the difluoroacetic acid moiety (-CF2COOH), are of particular interest. The unique electronic properties of the C-F bond can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2,2-Difluoro-2-(3-fluorophenyl)acetic acid serves as a critical synthon for introducing this privileged scaffold into more complex pharmaceutical candidates.

However, the synthesis of such compounds is not trivial. It requires precise control over reactivity and the use of specialized fluorination techniques. This guide outlines a logical and efficient pathway that begins with the functionalization of the benzylic position of 3-fluorotoluene and culminates in a selective α,α-difluorination of a carboxylic acid intermediate.

Overall Synthetic Strategy

The transformation of 3-fluorotoluene into 2,2-Difluoro-2-(3-fluorophenyl)acetic acid is best accomplished via a four-step sequence. This strategy prioritizes the use of reliable, well-understood reactions to build complexity sequentially, ensuring high yields and purity. The core of this approach is the initial formation of 3-fluorophenylacetic acid, which then undergoes direct, late-stage difluorination.

Caption: Overall synthetic workflow from 3-fluorotoluene.

PART 1: Synthesis of the Core Intermediate: 3-Fluorophenylacetic Acid

This section details the three-step conversion of the starting material into the crucial carboxylic acid precursor required for the final fluorination.

Step 1.1: Benzylic Bromination of 3-Fluorotoluene

Causality & Experimental Choice: The methyl C-H bonds of toluene derivatives are relatively inert. To activate this position for further chemistry, a free-radical halogenation is employed. Benzylic C-H bonds are significantly weaker than typical alkyl C-H bonds because homolytic cleavage results in a resonance-stabilized benzylic radical.[1] N-Bromosuccinimide (NBS) is the reagent of choice over elemental bromine (Br₂) for this transformation.[2] NBS provides a low, steady concentration of bromine radicals, which suppresses competitive and undesirable electrophilic aromatic substitution on the electron-rich phenyl ring.[1][2][3] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction.

Caption: Mechanism of free-radical benzylic bromination.

Experimental Protocol: Synthesis of 3-Fluorobenzyl Bromide

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-fluorotoluene (1.0 eq), N-bromosuccinimide (1.1 eq), and carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile.

-

Add a catalytic amount of AIBN (0.02 eq).

-

Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 4-6 hours. The reaction can be monitored by TLC or GC-MS.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the solid succinimide and wash with a small amount of cold solvent.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify by vacuum distillation to obtain pure 3-fluorobenzyl bromide as a colorless liquid.

| Parameter | Expected Value |

| Yield | 75-85% |

| Purity (GC) | >98% |

| ¹H NMR (CDCl₃) | δ ~7.3 ppm (m, 1H), ~7.0 ppm (m, 3H), 4.5 ppm (s, 2H) |

Step 1.2: Cyanation of 3-Fluorobenzyl Bromide

Causality & Experimental Choice: To extend the carbon chain and introduce a functional group that can be readily converted to a carboxylic acid, a nucleophilic substitution reaction is performed. The bromide is an excellent leaving group, and the benzylic carbon is highly susceptible to Sₙ2 attack. Sodium cyanide (NaCN) is an effective and inexpensive source of the cyanide nucleophile. The reaction is typically run in a polar aprotic solvent like DMSO or acetone to facilitate the Sₙ2 mechanism.

Experimental Protocol: Synthesis of 3-Fluorophenylacetonitrile

-

Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

In a round-bottom flask, dissolve sodium cyanide (1.2 eq) in DMSO.

-

Add the 3-fluorobenzyl bromide (1.0 eq) dropwise to the cyanide solution at room temperature. An exotherm may be observed.

-

Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a large volume of water and extract with ethyl acetate or diethyl ether (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 3-fluorophenylacetonitrile.

| Parameter | Expected Value |

| Yield | 85-95% |

| Purity (GC) | >97% |

| ¹H NMR (CDCl₃) | δ ~7.4 ppm (m, 1H), ~7.1 ppm (m, 3H), 3.7 ppm (s, 2H) |

| IR (neat) | ~2250 cm⁻¹ (C≡N stretch) |

Step 1.3: Hydrolysis of 3-Fluorophenylacetonitrile

Causality & Experimental Choice: The nitrile functional group can be fully hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. Acid-catalyzed hydrolysis is often preferred as it allows for direct isolation of the carboxylic acid product upon workup. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide, and subsequent hydrolysis of the amide.[4][5]

Experimental Protocol: Synthesis of 3-Fluorophenylacetic Acid

-

To a round-bottom flask, add 3-fluorophenylacetonitrile (1.0 eq) and a mixture of concentrated sulfuric acid and water (e.g., 50% H₂SO₄ v/v).

-

Heat the mixture to reflux (approx. 110-120°C) for 3-4 hours. The reaction progress can be monitored by the cessation of gas evolution or by TLC.

-

Cool the reaction mixture in an ice bath. The product will often precipitate as a solid.

-

Collect the solid product by vacuum filtration. If the product remains in solution, extract with an organic solvent like ethyl acetate.

-

Wash the collected solid with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., water or toluene) to obtain pure 3-fluorophenylacetic acid.

| Parameter | Expected Value |

| Yield | 80-90% |

| Purity (HPLC) | >99% |

| Melting Point | ~40-42°C |

| ¹H NMR (CDCl₃) | δ ~10.5 ppm (br s, 1H), ~7.3 ppm (m, 1H), ~7.0 ppm (m, 3H), 3.6 ppm (s, 2H) |

PART 2: α,α-Difluorination of 3-Fluorophenylacetic Acid

This final and most critical stage involves the selective introduction of two fluorine atoms at the α-position of the carboxylic acid.

Challenge & Strategy: Direct difluorination of a carboxylic acid's α-carbon is challenging due to the acidity of the carboxylic proton and the relative inertness of the α-C-H bonds. The strategy involves an initial activation of the carboxylic acid, typically by converting it to an acid chloride or ester. This allows for the generation of an enolate or silyl ketene acetal intermediate, which is sufficiently nucleophilic to react with an electrophilic fluorinating agent.[6][7][8]

Electrophilic Fluorination with Selectfluor: Selectfluor (F-TEDA-BF₄) is a highly effective, stable, and relatively safe source of electrophilic fluorine ("F⁺").[9][10] The reaction with an enolate proceeds via nucleophilic attack of the enolate's α-carbon on the electrophilic fluorine atom of the reagent. Two sequential fluorination events are required to obtain the difluorinated product.

Caption: General pathway for α,α-difluorination of a carboxylic acid.

Experimental Protocol: Synthesis of 2,2-Difluoro-2-(3-fluorophenyl)acetic acid (Note: This is a representative protocol. Anhydrous conditions are critical.)

-

Activation: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend 3-fluorophenylacetic acid (1.0 eq) in an anhydrous solvent like THF. Add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2 hours or until gas evolution ceases. Remove the solvent and excess reagent under vacuum to yield the crude acid chloride.

-

Fluorination: In a separate flame-dried flask, prepare a solution of lithium diisopropylamide (LDA) (2.2 eq) in anhydrous THF at -78°C.

-

Dissolve the crude acid chloride in anhydrous THF and add it dropwise to the LDA solution at -78°C to form the enolate.

-

In another flask, dissolve Selectfluor (2.2 eq) in anhydrous DMF or acetonitrile.

-

Add the Selectfluor solution to the enolate solution at -78°C. Allow the reaction to stir at this temperature for 1 hour, then slowly warm to room temperature overnight.

-

Workup and Hydrolysis: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Add 1M HCl to acidify the mixture, which will hydrolyze the intermediate acyl species back to the carboxylic acid.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure.

-

Purify the final product by column chromatography or recrystallization to obtain 2,2-Difluoro-2-(3-fluorophenyl)acetic acid.

| Parameter | Expected Value |

| Overall Yield (from acid) | 50-65% |

| Purity (HPLC) | >98% |

| ¹⁹F NMR (CDCl₃) | Signals corresponding to Ar-F and -CF₂- groups. |

| ¹H NMR (CDCl₃) | δ ~11.0 ppm (br s, 1H), ~7.5-7.2 ppm (m, 4H) |

| Mass Spec (ESI-) | [M-H]⁻ calculated and found. |

Conclusion

The synthesis of 2,2-Difluoro-2-(3-fluorophenyl)acetic acid from 3-fluorotoluene is a multi-step process that relies on a sequence of classic and modern organic transformations. The pathway detailed in this guide—proceeding via benzylic bromination, cyanation, hydrolysis to form 3-fluorophenylacetic acid, followed by a robust electrophilic α,α-difluorination—represents a reliable and scalable route. The rationale provided for each step underscores the importance of understanding reaction mechanisms to control selectivity and maximize yield. This guide serves as a foundational blueprint for researchers engaged in the synthesis of high-value fluorinated compounds for pharmaceutical and industrial applications.

References

-

Benzylic Bromination - Chemistry Steps . (2024, February 10). Chemistry Steps. [Link]

-

Reactions on the “Benzylic” Carbon: Bromination And Oxidation . (2018, June 13). Master Organic Chemistry. [Link]

-

Conversion of Benzylic Bromides to Benzaldehydes Using Sodium Nitrate As an Oxidant . (2010, June 25). American Chemical Society. [Link]

-

One-step green conversion of benzyl bromide to aldehydes on NaOH-modified g-C3N4 with dioxygen under LED visible light . (2019, May 23). Catalysis Science & Technology (RSC Publishing). [Link]

-

α-Fluorocaboxylic acid, ester, amide synthesis by fluorination . Organic Chemistry Portal. [Link]

-

The α‐Fluorination of Free Carboxylic Acids . ResearchGate. [Link]

-

Kornblum oxidation . (2019, May 23). Catalysis Science & Technology (RSC Publishing). [Link]

-

Engaging α-Fluorocarboxylic Acids Directly in Decarboxylative C–C Bond Formation . (2020, March 24). ACS Catalysis. [Link]

-

One-step Green Conversion of Benzyl Bromide to Aldehydes on NaOH-modified g-C 3 N 4 with Dioxygen under LED Visible Light . ResearchGate. [Link]

-

CONVENIENT METHOD FOR OXIDATION OF BENZYL HALIDES TO BENZALDEHYDE WITH SODIUM NITRATE IN IONIC LIQUID . RJPN. [Link]

-

Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite . (2001, November 2). The Journal of Organic Chemistry. [Link]

-

Synthesis of α-Fluorocarboxylates from the Corresponding Acids Using Acetyl Hypofluorite . Organic Chemistry Portal. [Link]

- A kind of preparation method of fluoro phenylacetic acid - CN106928044A.

-

Benzylic Bromination of Aromatic Compounds . (2023, August 7). Chemistry LibreTexts. [Link]

-

Allylic and Benzylic Bromination with NBS . Chad's Prep®. [Link]

-

Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry . (2020, December 16). YouTube. [Link]

- Preparation of 2,3-difluorophenylacetic acid - CN101486638A.

-

Fluoroketone and fluoroaldehyde synthesis by fluorination . Organic Chemistry Portal. [Link]

-

Electrochemical Fluorination of Aldehydes . (1962, January 16). J-STAGE. [Link]

-

Catalytic Fluorination of α-Branched Ketones with Nucleophilic Fluorine . ResearchGate. [Link]

-

Reformatsky Reaction . Chemtogether. [Link]

-

Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

gem-Difluorination of carbon–carbon triple bonds using Brønsted acid/Bu4NBF4 or electrogenerated acid . (2024, September 6). Beilstein Journal of Organic Chemistry. [Link]

-

Nucleophilic (Radio)Fluorination of α-Diazocarbonyl Compounds Enabled by Copper-Catalyzed H–F Insertion . PMC. [Link]

-

Ph2S/selectfluor-promoted deoxydifluorination of aldehydes . (2021, January 30). Tetrahedron Letters. [Link]

- Oxidation preparation method of fluorobenzaldehyde - CN101735028A.

-

p-FLUOROBENZOIC ACID . Organic Syntheses. [Link]

-

Reformatsky reaction . Wikipedia. [Link]

-

Role of Water and p-Fluorobenzoic Acid in Mn(II)T(p-Cl)PP Catalyzed Aerobic Oxidation of p-Fluorotoluene . Asian Journal of Chemistry. [Link]

-

Recent developments in the asymmetric Reformatsky-type reaction . (2018, February 2). Beilstein Journal of Organic Chemistry. [Link]

-

Flow electrochemistry: a safe tool for fluorine chemistry . (2021, June 4). Chemical Science (RSC Publishing). [Link]

-

Fluorobenzaldehyde . Wikipedia. [Link]

-

Acetic acid, difluoro(fluorosulfonyl)-, trimethylsilyl ester . Organic Syntheses. [Link]

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives . Inventiva Pharma. [Link]

-

Electrochemical Direct C–H Fluorination of Hydrazones . (2026, February 12). Organic Letters. [Link]

-

Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction . (2022, March 8). Organic Letters. [Link]

- Process for producing fluorobenzaldehydes - US4845304A.

-

Process for producing fluorobenzaldehydes - EP 0289942 B1 . European Patent Office. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 4. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]

- 5. 3-Fluorophenylacetic acid | 331-25-9 [chemicalbook.com]

- 6. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Physicochemical Properties of 2,2-Difluoro-2-(3-fluorophenyl)acetic acid

Introduction

2,2-Difluoro-2-(3-fluorophenyl)acetic acid is a fluorinated carboxylic acid of significant interest to researchers in medicinal chemistry and drug development. The incorporation of fluorine atoms, particularly the geminal difluoroacetate motif, can profoundly alter the metabolic stability, acidity, and binding interactions of a parent molecule. Understanding the fundamental physicochemical properties of this compound is therefore a critical prerequisite for its effective application as a synthetic building block or a lead candidate in pharmaceutical research.

This guide provides an in-depth analysis of the key physicochemical attributes of 2,2-Difluoro-2-(3-fluorophenyl)acetic acid. Moving beyond a simple data summary, we delve into the structural rationale for its expected properties and present robust, field-proven experimental protocols for their determination. This document is designed to equip researchers, scientists, and drug development professionals with the necessary technical understanding and practical methodologies to confidently work with and characterize this compound.

Chemical Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its identity and fundamental molecular properties. The structure of 2,2-Difluoro-2-(3-fluorophenyl)acetic acid features a phenyl ring substituted with a fluorine atom at the meta-position, and an acetic acid moiety where the alpha-carbon is substituted with two fluorine atoms.

| Property | Data | Source |

| Chemical Structure |  | N/A |

| IUPAC Name | 2,2-Difluoro-2-(3-fluorophenyl)acetic acid | N/A |

| Molecular Formula | C₈H₅F₃O₂ | Calculated |

| Molecular Weight | 190.12 g/mol | Calculated |

| CAS Number | Not readily available in public databases. | N/A |

| Predicted LogP | 2.2 | Inferred from similar structures[1][2] |

Note: The chemical structure image is a representation. A CAS number was not found in publicly available databases, suggesting this is a specialized research compound. The molecular weight is calculated from the molecular formula.

Acidity (pKa): A Defining Feature

The acidity of a compound, quantified by its pKa value, is a paramount property in drug development, influencing its solubility, absorption, distribution, and target binding. The structure of 2,2-Difluoro-2-(3-fluorophenyl)acetic acid strongly suggests it is a significantly strong acid.

Mechanistic Insight: The Role of Fluorine

The low pKa is attributable to the powerful inductive electron-withdrawing effect (-I effect) of the three fluorine atoms.

-

Geminal Difluoro Group (-CF₂-) : The two fluorine atoms on the alpha-carbon are potent electron-withdrawing groups. They act to stabilize the carboxylate anion formed upon deprotonation by delocalizing its negative charge. This stabilization of the conjugate base shifts the equilibrium towards dissociation, resulting in a stronger acid. Studies on simpler analogs like difluoroacetic acid (pKa ≈ 1.22) demonstrate this potent acidifying effect.[3][4]

-

Meta-Fluorophenyl Group : The fluorine atom on the phenyl ring also contributes an inductive withdrawing effect, further enhancing the acidity, albeit to a lesser extent than the alpha-substituents.

Based on data for trifluoroacetic acid (pKa ≈ 0.3-0.5) and difluoroacetic acid (pKa ≈ 1.22), it is reasonable to predict that the pKa of the title compound will be low, likely in the range of 0.5 to 1.5, making it a strong organic acid.[3][4][5]

Experimental Protocol: pKa Determination by ¹⁹F-NMR Titration

For fluorinated compounds, ¹⁹F-NMR provides a highly sensitive and reliable method for pKa determination, as the chemical shift of the fluorine nucleus is exquisitely sensitive to changes in the local electronic environment upon ionization.[1][3][4] This method avoids issues like micellization or sorption that can affect traditional potentiometric or UV-based titrations.[1]

Methodology:

-

Sample Preparation : Prepare a stock solution of 2,2-Difluoro-2-(3-fluorophenyl)acetic acid (e.g., 10 mM) in a mixed solvent system, such as 10:90 D₂O:H₂O, to provide a deuterium lock signal for the NMR.

-

pH Adjustment : Aliquot the stock solution into a series of NMR tubes. Adjust the pH of each sample to span a range of approximately 4 pH units centered around the estimated pKa (e.g., from pH -0.5 to 3.5) using microliter additions of concentrated HCl and NaOH.

-

pH Measurement : Precisely measure the pH of each sample using a calibrated pH meter with a micro-electrode immediately before NMR acquisition.

-

¹⁹F-NMR Acquisition : Acquire ¹⁹F-NMR spectra for each sample at a constant temperature (e.g., 298 K). A fluorine-free probe is ideal.

-

Data Analysis :

-

Identify the two ¹⁹F signals corresponding to the -CF₂- group and the aryl-F.

-

Plot the chemical shift (δ) of one of the signals (typically the one with the larger shift change) as a function of the measured pH.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation (modified for NMR data): δ_obs = (δ_HA * 10^(pKa-pH) + δ_A) / (1 + 10^(pKa-pH)) where δ_obs is the observed chemical shift, δ_HA is the shift of the protonated species, and δ_A is the shift of the deprotonated species.

-

The pKa is the pH value at the inflection point of the curve.

-

Diagram: Workflow for pKa Determination by ¹⁹F-NMR

Caption: Workflow for determining pKa via ¹⁹F-NMR pH titration.

Solubility Profile

Solubility is a gatekeeper property in pharmacology, directly impacting bioavailability. It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility measures the concentration at which a compound, rapidly added from a DMSO stock, precipitates in an aqueous buffer, while thermodynamic solubility represents the true equilibrium concentration of the most stable solid form in a saturated solution.[6] For lead optimization and formulation, thermodynamic solubility is the gold standard.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

The shake-flask method is the definitive approach for measuring thermodynamic solubility. It ensures that the solution reaches equilibrium with the solid material.

Methodology:

-

System Preparation : Add an excess of solid 2,2-Difluoro-2-(3-fluorophenyl)acetic acid to a series of vials containing relevant aqueous buffers (e.g., pH 2.0, pH 7.4 phosphate-buffered saline). The excess solid is crucial to ensure equilibrium is reached with a saturated solution.

-

Equilibration : Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is achieved.

-

Phase Separation : After equilibration, allow the vials to stand, permitting the excess solid to sediment. Carefully collect an aliquot of the supernatant. For rigorous separation, centrifuge the samples and then filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification :

-

Prepare a standard calibration curve of the compound in the analysis solvent (e.g., acetonitrile/water).

-

Dilute the filtered supernatant into the analysis solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as UPLC-MS/MS, which offers high sensitivity and specificity.

-

-

Solid-State Analysis : Analyze the remaining solid material by a technique like X-Ray Powder Diffraction (XRPD) to confirm that no polymorphic transformation occurred during the experiment.

Diagram: Workflow for Thermodynamic Solubility Measurement

Caption: Shake-flask method for thermodynamic solubility determination.

Melting Point and Thermal Behavior

The melting point (Tm) is a fundamental indicator of a crystalline solid's purity and identity. Differential Scanning Calorimetry (DSC) is the premier technique for this measurement, as it provides not only the melting temperature but also the enthalpy of fusion (ΔHfus) and can reveal other thermal events like polymorphic transitions.

Experimental Protocol: Melting Point Determination by DSC

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. An endothermic peak signifies melting.

Methodology:

-

Instrument Calibration : Calibrate the DSC instrument's temperature and enthalpy scales using certified reference standards (e.g., indium, tin).

-

Sample Preparation : Accurately weigh a small amount of the compound (typically 1-5 mg) into a DSC pan (e.g., aluminum). Crimp the pan with a lid. Prepare an empty, sealed pan as the reference.

-

Thermal Program : Place the sample and reference pans into the DSC cell. Heat the sample under a controlled nitrogen purge at a constant rate (e.g., 10 °C/min) over a temperature range appropriate for the compound.

-

Data Analysis :

-

The resulting thermogram plots heat flow versus temperature.

-

The melting point is determined as the extrapolated onset temperature of the endothermic melting peak.

-

The area under the peak corresponds to the enthalpy of fusion (ΔHfus).

-

A sharp, single melting peak is indicative of high purity. Impurities typically cause a broadening of the peak and a depression of the melting point.

-

Diagram: Workflow for DSC Analysis

Caption: Workflow for melting point determination using DSC.

Predicted Spectroscopic Characteristics

While experimental spectra for this specific molecule are not publicly available, its structure allows for the confident prediction of key features in various spectroscopic analyses.

-

¹H NMR : The spectrum will be characterized by signals in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the four protons on the 3-fluorophenyl ring. These protons will exhibit complex splitting patterns due to both homo- (³JHH) and heteronuclear (³JHF, ⁴JHF) coupling. A broad singlet corresponding to the acidic proton of the carboxylic acid will also be present, typically downfield (>10 ppm), and its position will be concentration and solvent dependent.

-

¹³C NMR : The spectrum will show eight distinct signals: one for the carboxylic acid carbonyl (~170-180 ppm), one for the quaternary alpha-carbon bearing the gem-difluoro group (a triplet due to ¹JCF coupling), and six signals for the aromatic carbons, each showing coupling to fluorine.

-

¹⁹F NMR : This is a highly informative technique. Two distinct signals are expected:

-

A singlet (or narrow multiplet due to long-range coupling with aromatic protons) for the fluorine atom on the phenyl ring.

-

A triplet for the gem-difluoro (-CF₂) group, arising from coupling to the single aromatic fluorine atom (⁴JFF).

-

-

Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a very broad O-H stretch from the carboxylic acid dimer (centered around 3000 cm⁻¹), a sharp C=O stretch (~1700-1750 cm⁻¹), and strong C-F stretching bands (typically in the 1100-1300 cm⁻¹ region).

-

Mass Spectrometry (MS) : In negative ion mode ESI-MS, the primary ion observed will be the deprotonated molecule [M-H]⁻ at an m/z corresponding to C₈H₄F₃O₂⁻. High-resolution mass spectrometry would be used to confirm the elemental composition.

Conclusion

2,2-Difluoro-2-(3-fluorophenyl)acetic acid is a molecule whose physicochemical properties are dominated by the strong electron-withdrawing nature of its three fluorine atoms. It is predicted to be a strong organic acid with moderate lipophilicity. While specific experimental data is sparse, this guide provides a robust framework for its characterization. The detailed experimental protocols for determining pKa, thermodynamic solubility, and melting point are based on industry-standard, validated methodologies. These procedures, combined with the predicted spectroscopic features, offer researchers a comprehensive toolkit for the empirical evaluation and confident application of this valuable fluorinated building block in their scientific endeavors.

References

- Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport. (n.d.). Google Scholar.

- Parman, E., Toom, L., Selberg, S., & Leito, I. (2019). Determination of pKa values of fluorocompounds in water using 19F NMR. Journal of Physical Organic Chemistry, 32(6), e3940.

- PubChem. (n.d.). 2,2-Difluoro-2-phenylacetic acid.

- Kutscha, N. A., & Aga, D. S. (2025). Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR. Environmental Science & Technology Letters.

- Kutscha, N. A., & Aga, D. S. (2025). Experimental Determination of p K a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. PubMed.

- Raytor. (2026, January 22).

- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Google Patents. (n.d.).

- ChemScene. (n.d.). 2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid.

- PubChem. (n.d.). 2,2-difluoro-2-(4-fluorophenyl)acetic acid.

- Sigma-Aldrich. (n.d.). 2,2-Difluoro-2-(4-fluorophenyl)acetic Acid.

- Cartel International. (n.d.).

- angenechemical.com. (n.d.). 2-(3-Fluorophenyl)acetic acid(CAS# 331-25-9 ).

- TCI Chemicals. (n.d.). 2,2-Difluoro-2-(fluorosulfonyl)acetic Acid | 1717-59-5.

- Google Patents. (n.d.). CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid.

- BLD Pharm. (n.d.). 331-25-9|2-(3-Fluorophenyl)acetic acid.

- Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry.

- Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS.

- ResolveMass Laboratories. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.

- Liptak, M. D., & Shields, G. C. (2007). Accurate calculation of the pK(a) of trifluoroacetic acid using high-level ab initio calculations.

- Wikipedia. (n.d.). Differential scanning calorimetry.

- Precisa. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.

- BMG LABTECH. (2023, April 6).

- NETZSCH Analyzing & Testing. (2023, March 26). DSC for Determining the Ideal Solubility? Tell Me How!.

- Waters Corporation. (n.d.). Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS.

- NIST. (n.d.). Difluoroacetic acid. In NIST Chemistry WebBook.

- Stenutz. (n.d.). 2-(3-fluorophenyl)acetic acid.

- Sigma-Aldrich. (n.d.). 2,2-Difluoro-2-(fluorosulfonyl)acetic acid 97 1717-59-5.

- PubChem. (n.d.). 3-Fluorophenylacetic acid.

- Dolbier, W. R., Jr., Tian, F., Duan, J.-X., & Chen, Q.-Y. (2003). PREPARATION AND USE OF A NEW DIFLUOROCARBENE REAGENT.

- Sigma-Aldrich. (n.d.). 2-(2-chloro-3-fluorophenyl)acetic acid | 1000523-07-8.

- SIELC Technologies. (n.d.). 3-Fluorophenylacetic acid.

- ChemScene. (n.d.). 2,2-Difluoro-2-(pyrrolidin-3-yl)acetic acid.

- PubChemLite. (n.d.). 2,2-difluoro-2-(4-fluorophenyl)acetic acid.

- ResearchGate. (n.d.).

- Fisher Scientific. (n.d.). CAS RN 331-25-9.

- ResearchGate. (n.d.).

- ECHA. (n.d.). 2-(3-chloro-4-fluorophenyl)acetic acid - Identity.

Sources

- 1. 2,2-Difluoro-2-phenylacetic acid | C8H6F2O2 | CID 726153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 2-(2-chloro-3-fluorophenyl)acetic acid | 1000523-07-8 [sigmaaldrich.com]

- 4. angenesci.com [angenesci.com]

- 5. 2,2-Difluoro-2-(fluorosulfonyl)acetic acid 97 1717-59-5 [sigmaaldrich.com]

- 6. 331-25-9|2-(3-Fluorophenyl)acetic acid|BLD Pharm [bldpharm.com]

2,2-Difluoro-2-(3-fluorophenyl)acetic acid CAS number and structure

Technical Whitepaper: Synthesis, Structural Dynamics, and Application of 2,2-Difluoro-2-(3-fluorophenyl)acetic acid

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I approach molecular design not merely as a synthetic exercise, but as the deliberate engineering of physicochemical properties. 2,2-Difluoro-2-(3-fluorophenyl)acetic acid (CAS: 1042623-00-6)[1] is a highly specialized fluorinated building block that exemplifies this philosophy. By incorporating a gem-difluoro group adjacent to a carboxylic acid and a fluorine atom on the meta-position of the phenyl ring, this compound serves as a powerful bioisostere for standard phenylacetic acids. This whitepaper deconstructs the structural rationale, details a self-validating synthetic methodology, and explores its applications in modern drug discovery.

Physicochemical Profiling & Structural Causality

The strategic placement of fluorine atoms in this molecule dictates its behavior in biological systems. Table 1 summarizes its core quantitative data.

Table 1: Quantitative Physicochemical Data

| Property | Value |

|---|---|

| Chemical Name | 2,2-Difluoro-2-(3-fluorophenyl)acetic acid |

| CAS Registry Number | 1042623-00-6[1] |

| Molecular Formula | C8H5F3O2 |

| Molecular Weight | 190.12 g/mol |

| Exact Mass | 190.024 g/mol |

| Appearance | White to off-white crystalline solid |

| Storage Conditions | 2-8°C, Inert atmosphere, Light sensitive[2] |

Causality of Structural Features:

-

The gem-Difluoro Effect: The

-difluoro substitution exerts a profound electron-withdrawing inductive effect. This significantly lowers the pKa of the adjacent carboxylic acid compared to its non-fluorinated analog, increasing the fraction of ionized drug at physiological pH. Despite this ionization, the high lipophilicity of the -

The 3-Fluoroaryl Effect: The meta-fluoro substitution on the phenyl ring serves a dual purpose. Sterically and electronically, it modulates the dihedral angle of the molecule. Metabolically, it blocks oxidative "hotspots" (such as CYP450-mediated aromatic hydroxylation), thereby increasing the metabolic half-life of downstream active pharmaceutical ingredients (APIs).

Pharmacological impact of structural modifications in 2,2-Difluoro-2-(3-fluorophenyl)acetic acid.

Self-Validating Synthetic Methodology

Synthesizing

The Solution (Causality): We utilize a Copper-mediated Ullmann-type cross-coupling[3]. Copper(0) inserts into ethyl 2-bromo-2,2-difluoroacetate to form a highly stable difluoroalkylcopper species. This intermediate successfully couples with aryl iodides without undergoing defluorination, ensuring high fidelity in C-C bond formation[4].

Phase 1: Copper-Mediated Cross-Coupling

-

Preparation: In an oven-dried, argon-purged Schlenk flask, combine 1-iodo-3-fluorobenzene (1.0 equiv) and activated Copper powder (

, 4.0 equiv). -

Solvent Coordination: Suspend the mixture in anhydrous Dimethyl Sulfoxide (DMSO). Causality: DMSO is critical here; it stabilizes the transient organocopper intermediate through strong solvent coordination, preventing premature thermal decomposition[3].

-

Reagent Addition: Dropwise add ethyl 2-bromo-2,2-difluoroacetate (1.2 equiv) at room temperature.

-

Thermal Activation: Heat the reaction mixture to 50–55 °C for 9 hours.

-

In-Process Validation: Monitor via GC-MS. The reaction is self-validating when the aryl iodide peak completely disappears, replaced by the intermediate ester mass (

~246). -

Workup: Quench with saturated aqueous

to solubilize the copper salts. Extract with ethyl acetate, wash with brine, dry over anhydrous

Phase 2: Ester Hydrolysis

-

Saponification: Dissolve the crude ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate in a 3:1:1 mixture of THF/MeOH/

. Add Lithium Hydroxide monohydrate ( -

Reaction: Stir at room temperature for 2 hours.

-

Isolation & Acidification: Evaporate the organic solvents. Dilute the aqueous layer with water and wash with diethyl ether to remove unreacted non-polar impurities. Acidify the aqueous layer to pH 1-2 using 1M HCl.

-

Final Validation: Extract the precipitated product into ethyl acetate. Validate via

NMR: Look for a characteristic singlet/multiplet around -103 ppm for the

Synthetic workflow for 2,2-Difluoro-2-(3-fluorophenyl)acetic acid via Cu-mediated cross-coupling.

Applications in Drug Development

The architectural precision of 2,2-Difluoro-2-(3-fluorophenyl)acetic acid makes it an elite precursor for synthesizing next-generation pharmaceuticals. It is primarily utilized to replace standard phenylacetic acid moieties (found in NSAIDs like diclofenac or ibuprofen) or mandelic acid derivatives.

By integrating this specific moiety, drug development professionals can achieve enhanced target residence time. The highly polarized C-F bonds engage in orthogonal multipolar interactions with backbone amides or side-chain guanidinium groups within a target protein's binding pocket, often resulting in a 10- to 100-fold increase in binding affinity compared to unfluorinated counterparts[5].

References

-

Controlling the Cleavage of Carbon–Carbon Bonds to Generate α,α-Difluorobenzyl Carbanions for the Construction of Difluoromethylbenzenes Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds Source: MDPI URL:[Link]

-

Reactions of Ethyl Bromodifluoroacetate in the Presence of Copper Powder Source: ResearchGate (Heterocycles) URL:[Link]

Sources

- 1. cacheby.com [cacheby.com]

- 2. 885068-75-7,Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Controlling the Cleavage of Carbon–Carbon Bonds to Generate α,α-Difluorobenzyl Carbanions for the Construction of Difluoromethylbenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Spectroscopic and Structural Elucidation of 2,2-Difluoro-2-(3-fluorophenyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for the novel compound 2,2-Difluoro-2-(3-fluorophenyl)acetic acid. In the absence of a comprehensive, publicly available experimental dataset, this document synthesizes information from closely related analogs and foundational spectroscopic principles to offer an in-depth predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development by providing a robust framework for the identification and characterization of this and similar fluorinated organic molecules.

Introduction

2,2-Difluoro-2-(3-fluorophenyl)acetic acid is a halogenated aromatic carboxylic acid. The presence of a difluoromethyl group alpha to the carboxylic acid and a fluorine atom on the phenyl ring imparts unique electronic properties that are of significant interest in the development of novel pharmaceuticals and advanced materials. The strategic placement of fluorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and structural verification. This guide provides a predictive analysis of the key spectroscopic features of 2,2-Difluoro-2-(3-fluorophenyl)acetic acid, offering a foundational dataset for researchers working with this molecule.

Molecular Structure and Key Features

The structure of 2,2-Difluoro-2-(3-fluorophenyl)acetic acid presents several key features that will dictate its spectroscopic behavior. The molecule's core is a phenylacetic acid scaffold with two fluorine atoms at the alpha-carbon and one fluorine atom at the meta position of the phenyl ring.

Figure 1. Molecular Structure of 2,2-Difluoro-2-(3-fluorophenyl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of the title compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, dominated by the signals from the aromatic protons and the carboxylic acid proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet (broad) | 1H | -COOH |

| ~7.4-7.6 | Multiplet | 2H | Ar-H |

| ~7.1-7.3 | Multiplet | 2H | Ar-H |

The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically between 11 and 13 ppm. The exact position and broadness will be dependent on the solvent and concentration. The four aromatic protons will appear as multiplets in the range of 7.1 to 7.6 ppm. The electron-withdrawing fluorine atom on the phenyl ring will influence their chemical shifts.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of fluorine atoms will result in characteristic C-F couplings.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~165-170 | Triplet | -COOH |

| ~161-164 | Doublet | Ar-C-F |

| ~130-132 | Doublet | Ar-C |

| ~125-127 | Singlet | Ar-C |

| ~120-122 | Doublet | Ar-C |

| ~115-117 | Triplet | -CF₂- |

| ~114-116 | Doublet | Ar-C |

The carboxylic acid carbon will appear as a triplet due to coupling with the two alpha-fluorine atoms. The carbon atom directly attached to the fluorine on the phenyl ring will show a large one-bond C-F coupling, appearing as a doublet. The other aromatic carbons will also exhibit smaller C-F couplings. The difluoromethyl carbon will appear as a triplet with a large one-bond C-F coupling constant.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a crucial technique for the characterization of fluorinated compounds.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -110 to -115 | Singlet | Ar-F |

| ~ -125 to -130 | Singlet | -CF₂- |

The fluorine atom on the aromatic ring is expected to resonate in the region of -110 to -115 ppm. The two equivalent fluorine atoms of the difluoromethyl group will appear as a singlet in the range of -125 to -130 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the carboxylic acid and the C-F bonds.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 1700-1730 | Strong | C=O stretch (carboxylic acid) |

| 1580-1600 | Medium | C=C stretch (aromatic) |

| 1200-1300 | Strong | C-O stretch (carboxylic acid) |

| 1000-1150 | Strong | C-F stretch |

The most prominent feature will be a broad O-H stretching band from the carboxylic acid dimer and a strong C=O stretching absorption. The C-F stretching vibrations will appear as strong bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted Molecular Ion: [M-H]⁻ at m/z 189.01 in negative ion mode.

Predicted Fragmentation Pathway

In negative ion mode electrospray ionization (ESI), the primary fragmentation pathway is expected to be the loss of carbon dioxide from the deprotonated molecular ion.

Figure 2. Predicted major fragmentation pathway of 2,2-Difluoro-2-(3-fluorophenyl)acetic acid in negative ion ESI-MS.

The initial loss of CO₂ (44 Da) from the molecular ion will generate a carbanion at m/z 145. Further fragmentation could involve the loss of a difluorocarbene radical, though other rearrangements are possible. The fragmentation of fluorinated compounds can be complex, and the observed fragments will depend on the ionization technique and collision energy used.

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for a compound such as 2,2-Difluoro-2-(3-fluorophenyl)acetic acid.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-observe probe or a broadband probe tuned to the fluorine frequency.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes. For fragmentation studies, perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Data Analysis: Analyze the resulting mass spectra to determine the molecular weight and identify the major fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 2,2-Difluoro-2-(3-fluorophenyl)acetic acid. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related fluorinated molecules. Experimental verification of these predictions will be crucial for the definitive structural assignment and for building a complete spectroscopic profile of this novel compound.

References

- While specific experimental data for the title compound is not readily available in the public domain, the principles and data for similar compounds can be found in various chemical databases and spectroscopic resources. For general principles of spectroscopy, the following are authoritative sources: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- For information on related compounds, databases such as PubChem, ChemSpider, and the NIST Chemistry WebBook are valuable resources.

-

Synthesis of similar fluorinated phenylacetic acids has been reported in the chemical literature. A search in databases like SciFinder or Reaxys using the structure or name of related compounds may provide access to relevant articles. For instance, methods for the synthesis of fluorinated phenylacetic acids are described in patents such as CN101486638A.[1]

-

The fragmentation of fluorinated carboxylic acids in mass spectrometry is a subject of ongoing research. Studies on the fragmentation of perfluoroalkyl carboxylates provide insights into the behavior of these molecules.[2][3][4]

-

NMR prediction software, such as those offered by ACD/Labs and Mestrelab, can provide more detailed theoretical spectra.[5][6]

Sources

- 1. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]

- 2. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dioxin20xx.org [dioxin20xx.org]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. acdlabs.com [acdlabs.com]

- 6. Download NMR Predict - Mestrelab [mestrelab.com]

An In-depth Technical Guide to the Solubility of 2,2-Difluoro-2-(3-fluorophenyl)acetic acid in Organic Solvents

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding and determining the solubility of 2,2-Difluoro-2-(3-fluorophenyl)acetic acid in organic solvents. Given the novelty of this specific molecule, this document emphasizes foundational principles, predictive analysis based on structurally similar compounds, and a robust experimental framework for solubility assessment.

Executive Summary

2,2-Difluoro-2-(3-fluorophenyl)acetic acid is a fluorinated carboxylic acid of interest in medicinal chemistry and materials science. Its solubility in various organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and biological screening. This guide delineates the theoretical underpinnings of its solubility based on its physicochemical properties, provides a detailed protocol for empirical solubility determination, and presents a framework for interpreting the resulting data.

Physicochemical Properties and Their Influence on Solubility

2.1 Molecular Structure and Polarity

The structure of 2,2-Difluoro-2-(3-fluorophenyl)acetic acid features a polar carboxylic acid group, a moderately polar difluoromethyl group, and a phenyl ring with a fluorine substituent. The presence of multiple fluorine atoms increases the molecule's overall polarity and can influence its hydrogen bonding capabilities. The interplay of these functional groups suggests a molecule with a moderate to high degree of polarity.

2.2 Inferred Physicochemical Properties

Based on data from analogous compounds, we can estimate the following properties for 2,2-Difluoro-2-(3-fluorophenyl)acetic acid:

| Property | Inferred Value/Range | Rationale |

| pKa | ~2.5 - 3.5 | The electron-withdrawing effects of the fluorine atoms are expected to increase the acidity of the carboxylic acid group compared to non-fluorinated analogs. |

| Predicted logP | 1.5 - 2.5 | The presence of three fluorine atoms will likely increase the lipophilicity compared to a non-fluorinated analog, though the carboxylic acid will still contribute to some water solubility. For comparison, the predicted XLogP3 for the similar 2,2-difluoro-2-phenylacetic acid is 2.1[1]. |

| Melting Point (°C) | 70 - 120 | Structurally similar compounds like 2,2-difluoro-2-phenylacetic acid and various fluorophenylacetic acids have melting points in this range[2][3][4][5]. |

These properties suggest that 2,2-Difluoro-2-(3-fluorophenyl)acetic acid will exhibit preferential solubility in polar organic solvents, particularly those that can engage in hydrogen bonding.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of predicting solubility. The solubility of 2,2-Difluoro-2-(3-fluorophenyl)acetic acid in a given organic solvent will be governed by the balance of intermolecular forces between the solute and the solvent.

Figure 1: Logical relationship between solute/solvent properties and solubility.

A higher degree of similarity in polarity and hydrogen bonding characteristics between 2,2-Difluoro-2-(3-fluorophenyl)acetic acid and the solvent will generally lead to greater solubility.

Experimental Determination of Solubility

A robust and reproducible experimental protocol is essential for accurately determining the solubility of 2,2-Difluoro-2-(3-fluorophenyl)acetic acid. The shake-flask method is a widely accepted and reliable technique for this purpose[6][7].

4.1 Materials and Equipment

-

2,2-Difluoro-2-(3-fluorophenyl)acetic acid (high purity)

-

A range of organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

4.2 Experimental Workflow

Sources

- 1. 2,2-Difluoro-2-phenylacetic acid | C8H6F2O2 | CID 726153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-(3-fluorophenyl)acetic acid [stenutz.eu]

- 4. 3-Fluorophenylacetic acid | 331-25-9 [chemicalbook.com]

- 5. 2,4-Difluorophenylacetic acid | 81228-09-3 [chemicalbook.com]

- 6. Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. chemscene.com [chemscene.com]

A Comprehensive Technical Guide to the Safe Handling of 2,2-Difluoro-2-(3-fluorophenyl)acetic Acid

This document provides an in-depth technical guide for the safe handling, storage, and emergency management of 2,2-Difluoro-2-(3-fluorophenyl)acetic acid. Given the absence of comprehensive toxicological data for this specific molecule, this guide is built upon a conservative risk assessment, extrapolating from the known hazards of structurally similar compounds, including fluoroacetic acid, difluoroacetic acid, and other fluorinated phenylacetic acids. The primary directive of this guide is to instill a profound respect for the potential hazards of this compound, particularly relating to its corrosive nature, the systemic toxicity of the fluoride ion, and the potential for metabolic weaponization, a phenomenon known as "lethal synthesis."[1]

Hazard Identification and Risk Assessment: A Structurally-Informed Perspective

The core structure of 2,2-Difluoro-2-(3-fluorophenyl)acetic acid combines a difluoroacetic acid moiety with a fluorinated phenyl ring. This structure suggests a multi-faceted hazard profile. The acidic nature implies corrosivity, while the carbon-fluorine bonds introduce the potential for severe systemic toxicity upon exposure.

Mechanistic Insight: The Threat of Lethal Synthesis The most severe risk associated with compounds that can be metabolized to fluoroacetate is their ability to disrupt the citric acid (Krebs) cycle.[1][2] Fluoroacetate is converted in the body to fluorocitrate, which potently inhibits the enzyme aconitase, leading to a shutdown of cellular respiration.[1] This can result in severe symptoms, including convulsions, cardiac irregularities, and potentially death, often after a latent period of several hours.[1][3] Due to the structural similarity, it must be assumed that 2,2-Difluoro-2-(3-fluorophenyl)acetic acid could pose a similar metabolic threat.

Hazard Profile Summary Based on data from analogous compounds, the following hazards should be assumed for 2,2-Difluoro-2-(3-fluorophenyl)acetic acid.

| Hazard Classification | Potential Effects and GHS Hazard Statements | Primary Analogues & Sources |

| Acute Toxicity / Corrosivity | Fatal if swallowed (H300). Causes severe skin burns and eye damage (H314). Causes serious eye damage (H318). | Fluoroacetic Acid[3], 2,2-Difluoroacetic Acid[4] |

| Skin & Eye Irritation | Causes skin irritation (H315). Causes serious eye irritation (H319). | 2,2-Difluoro-2-phenylacetic acid[5], 3-Fluorophenylacetic Acid[6] |

| Respiratory Irritation | May cause respiratory irritation (H335). Material is destructive to the tissues of the mucous membranes and upper respiratory tract.[4] | 2,2-Difluoroacetic Acid[4], 2,2-Difluoro-2-phenylacetic acid[5] |

| Thermal Decomposition | Combustion or thermal decomposition emits highly toxic and corrosive fumes, including carbon oxides and hydrogen fluoride (HF) gas.[7][8][9] | Fluorinated Phenylacetic Acids[7][8][9] |

| Aquatic Toxicity | Very toxic to aquatic life (H400). | Fluoroacetic Acid |

Mandatory Engineering Controls and Work Practices

The principle of causality dictates that engineering controls must be implemented to isolate the researcher from the chemical hazard at its source.

-

Certified Chemical Fume Hood: All handling of 2,2-Difluoro-2-(3-fluorophenyl)acetic acid, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dusts or vapors.[7][10] The sash should be kept as low as possible.

-

Designated Work Area: An area within the fume hood must be designated exclusively for working with this compound. This prevents cross-contamination of other experiments and surfaces. This area must be decontaminated thoroughly after each use.

-

Prohibition of Solo Work: Due to the potential for delayed and severe systemic effects, no individual should ever work with this compound alone.[11] A "buddy system" ensures that immediate assistance is available in an emergency.

-

Minimization of Dust and Aerosols: Handle the solid material carefully to avoid creating dust.[7] When preparing solutions, add the solid to the solvent slowly.

Personal Protective Equipment (PPE): A Multi-Layered Defense

PPE is the last line of defense and must be selected based on the specific hazards of fluoride-containing corrosives.

| PPE Category | Specification | Rationale and Causality |

| Eye & Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards, worn in combination with a full-face shield.[10][11][12] | The face shield protects against splashes of corrosive material, while the goggles provide a seal against dust and vapors. This combination is critical to prevent severe, irreversible eye damage. |

| Hand Protection | Double Gloving is Mandatory. • Inner Glove: Disposable nitrile glove.• Outer Glove: Heavy-duty neoprene or butyl rubber gloves.[10][13] | The fluoride ion can penetrate standard laboratory gloves quickly.[11] The inner nitrile glove provides a secondary barrier and alerts the user to a breach in the outer glove. The heavy-duty outer glove provides primary chemical resistance. Gloves must be inspected for damage before each use and changed immediately if contamination is suspected.[11][12] |

| Body Protection | A flame-resistant laboratory coat fully fastened, supplemented by a chemical-resistant apron. Full-length pants and closed-toe shoes are required.[13][14] | This combination provides a barrier against splashes and contact with contaminated surfaces. An apron made of a material like neoprene offers enhanced protection against corrosive liquids. Exposed skin is strictly forbidden.[14] |

| Respiratory Protection | Not required for normal use within a certified fume hood. A self-contained breathing apparatus (SCBA) must be available for emergency situations like a large spill or fire.[7][8] | Engineering controls are the primary method of respiratory protection. An SCBA is necessary for emergency responders as it provides its own air supply, essential when dealing with unknown concentrations of highly toxic vapors or decomposition products like HF.[7] |

Protocols for Handling, Storage, and Disposal

Adherence to strict protocols is a self-validating system for ensuring safety.

Step-by-Step Handling Protocol

-

Preparation: Verify fume hood certification is current. Ensure the work area is clean and uncluttered. Confirm that an emergency kit containing 2.5% Calcium Gluconate gel is immediately accessible and within its expiry date.[15]

-

Don PPE: Don all required PPE as specified in Section 3, starting with lab coat and finishing with outer gloves.

-

Handling: Perform all manipulations deep within the fume hood. Use tools (spatulas, forceps) to handle containers. If weighing, use an anti-static weigh boat or tare a closed container.

-

Decontamination: After handling, decontaminate all surfaces with a suitable cleaning agent (e.g., a solution of sodium bicarbonate followed by water and 70% ethanol). Decontaminate reusable equipment.

-

Doff PPE: Remove PPE in the reverse order it was put on, taking care to avoid touching the outside of contaminated items. Remove outer gloves first, followed by the face shield, lab coat, and inner gloves. Wash hands and forearms thoroughly with soap and water.[15]

Storage Requirements

-

Container: Store in the original, tightly closed, chemically compatible container, typically made of polyethylene or Teflon.[14][15] Never store in glass containers , as HF (a potential hydrolysis or decomposition product) attacks silica.[10][14]

-

Location: Store in a cool, dry, well-ventilated, and secure area. The storage location should be a designated, locked cabinet for corrosives and toxins, accessible only to authorized personnel.

-

Segregation: Store away from incompatible materials such as strong bases, oxidizing agents, and metals.[16] Use secondary containment (e.g., a polyethylene tray) to contain any potential leaks.[14]

Waste Disposal

-

All materials contaminated with 2,2-Difluoro-2-(3-fluorophenyl)acetic acid, including excess reagent, contaminated PPE, and cleaning materials, must be treated as hazardous waste.[15]

-

Collect waste in a clearly labeled, chemically compatible (e.g., polyethylene) container. Do not mix with other waste streams.[15]

-

Arrange for disposal through your institution's environmental health and safety office. Do not discharge to the environment or pour down the drain.[7]

Emergency Procedures: Rapid and Decisive Action

In any emergency involving this compound, speed is critical. The following workflows must be understood by all personnel before work begins.

General Emergency Response

Caption: General Emergency Response Workflow.

First Aid: Dermal (Skin) Exposure Protocol

This is a life-threatening emergency. Delay in treatment can be fatal.[15]

Caption: Critical Dermal Exposure First Aid Protocol.

-

Rationale for 5-Minute Flush: Unlike typical acid burns where a 15-minute flush is recommended, for HF and related compounds, a shorter flush is advised to quickly remove surface acid without promoting deeper tissue penetration of the fluoride ion before application of the calcium gluconate antidote.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Seek immediate medical attention from an ophthalmologist. Do not apply calcium gluconate to the eyes unless directed by a medical professional.

-

Inhalation: Remove the individual from the contaminated area to fresh air immediately.[4][8] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. Symptoms such as pulmonary edema may be delayed.[3][17]

-

Ingestion: If the person is conscious, rinse their mouth with water.[4] Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

-

Spill Cleanup:

-

Small Spills (less than 50 mL/g, if trained): Evacuate non-essential personnel. Wearing full PPE, cover the spill with a neutralizer like soda ash or lime.[10] Do NOT use silica-based absorbents (like sand or vermiculite) as this can generate toxic silicon tetrafluoride gas.[10] Collect the mixture in a labeled, compatible waste container.

-

Large Spills: Evacuate the entire area immediately.[4] Alert your institution's emergency response team and inform them of the chemical involved.

-

References

-

Material Safety Data Sheet - 2-Fluorophenylacetic Acid, 98% - Cole-Parmer. Cole-Parmer.[Link]

-

Standard Operating Procedures - Fluoroacetic acid. University of Georgia Research.[Link]

-

ICSC 0274 - FLUOROACETIC ACID. International Labour Organization.[Link]

-

FLUOROACETIC ACID - International Chemical Safety Cards. IPCS.[Link]

-

2,2-Difluoro-2-phenylacetic acid | C8H6F2O2 | CID 726153 - PubChem. National Center for Biotechnology Information.[Link]

-

ICSC 0274 - FLUOROACETIC ACID - INCHEM. INCHEM.[Link]

-

Guidance on the Safe Use Hydrofluoric Acid (HF). University of Bristol.[Link]

-

Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. University of North Carolina at Chapel Hill.[Link]

-

Hydrofluoric Acid: Guidance for Laboratories - EHS - The University of Alabama. The University of Alabama.[Link]

-

Fluorine - ipo. Princeton University.[Link]

-

TOXICOLOGY OF ω-FLUOROCARBOXYLIC ACIDS - MMSL. Military Medical Science Letters.[Link]

-

Laboratory Safety Guide - HYDROFLUORIC ACID - Rowan University. Rowan University.[Link]

Sources

- 1. mmsl.cz [mmsl.cz]

- 2. research.uga.edu [research.uga.edu]

- 3. ICSC 0274 - FLUOROACETIC ACID [chemicalsafety.ilo.org]

- 4. synquestlabs.com [synquestlabs.com]

- 5. 2,2-Difluoro-2-phenylacetic acid | C8H6F2O2 | CID 726153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. Hydrofluoric Acid: Guidance for Laboratories | EHS [ehs.ua.edu]

- 11. students.brunel.ac.uk [students.brunel.ac.uk]

- 12. echemi.com [echemi.com]

- 13. ipo.rutgers.edu [ipo.rutgers.edu]

- 14. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 15. sites.rowan.edu [sites.rowan.edu]

- 16. fishersci.com [fishersci.com]

- 17. ICSC 0274 - FLUOROACETIC ACID [inchem.org]

Methodological & Application

using 2,2-Difluoro-2-(3-fluorophenyl)acetic acid as a difluoromethylation reagent

Application Note & Protocol

Utilizing 2,2-Difluoro-2-(3-fluorophenyl)acetic Acid as a Precursor for Decarboxylative Aryl-Difluoromethylation

Introduction: The Rising Prominence of the Difluoromethyl Group

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms continues to be a paramount strategy for modulating molecular properties. Among the various fluorinated motifs, the difluoromethyl (-CF₂H) group has garnered significant attention. Its unique electronic characteristics allow it to serve as a lipophilic hydrogen bond donor, acting as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities.[1][2][3] This substitution can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[1][4]

While numerous methods exist for introducing the -CF₂H group, radical-based transformations initiated by visible light photoredox catalysis have emerged as a particularly powerful and "green" approach, prized for its mild conditions and broad functional group tolerance.[5][6] A key strategy within this domain is the decarboxylative generation of difluoromethyl radicals from readily available carboxylic acid precursors.

This application note details the use of 2,2-Difluoro-2-(3-fluorophenyl)acetic acid as a reagent for installing the 3-fluorophenyl-difluoromethyl moiety onto organic scaffolds. This transformation leverages photoredox-mediated decarboxylation to generate a key α,α-difluorobenzyl radical, a versatile intermediate for late-stage functionalization. We provide a comprehensive overview of the reagent's properties, a plausible mechanistic pathway, and a detailed protocol for its application in the C-H functionalization of a heterocyclic substrate.

Reagent Properties, Safety, and Handling

While 2,2-Difluoro-2-(3-fluorophenyl)acetic acid is a specialized reagent, its handling and safety precautions can be extrapolated from structurally similar fluorinated carboxylic acids. These compounds are typically corrosive and require careful handling.

Table 1: Physicochemical Properties of 2,2-Difluoro-2-(3-fluorophenyl)acetic acid

| Property | Value | Source/Note |

| Molecular Formula | C₈H₅F₃O₂ | Calculated |

| Molecular Weight | 190.12 g/mol | Calculated |

| Appearance | Off-white to white solid (predicted) | Based on similar compounds[7] |

| CAS Number | Not readily available | - |

| Boiling Point | Not determined | Decomposes upon strong heating |

| Solubility | Soluble in polar organic solvents (DMF, DMSO, CH₃CN) | Typical for this class of compounds |

Safety & Handling Precautions:

-

Corrosive Hazard: Fluorinated acetic acids are corrosive and can cause severe skin burns and eye damage.[8][9][10] Always handle this reagent inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles or a face shield.[7]

-

Inhalation Hazard: Avoid inhaling dust or vapors. The compound may cause respiratory irritation.[8][10]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[7][10] The container should be tightly sealed.

-

Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Mechanism of Action: Photoredox-Catalyzed Decarboxylative Radical Generation

The conversion of 2,2-Difluoro-2-(3-fluorophenyl)acetic acid into a reactive difluoromethylating species is efficiently achieved via visible-light photoredox catalysis. The proposed mechanism involves a single-electron transfer (SET) from the excited state of a photocatalyst to the carboxylic acid, initiating a cascade that results in the formation of an α,α-difluorobenzyl radical.[11]

The proposed catalytic cycle is as follows:

-

Photoexcitation: The photocatalyst (PC), such as fac-Ir(ppy)₃, absorbs visible light to reach an excited state (PC*).

-

Oxidative Quenching: The excited photocatalyst is a potent reductant and engages in a single-electron transfer (SET) to the substrate (an electron-deficient heteroarene in this example), generating a radical anion.

-

Radical Generation: Concurrently, the oxidized photocatalyst (PC⁺) is a strong oxidant. It abstracts an electron from the carboxylate (formed by deprotonation of the acid by a mild base), triggering rapid decarboxylation (loss of CO₂) to generate the key (3-fluorophenyl)difluoromethyl radical .

-

Radical Addition: This nucleophilic radical adds to the electron-deficient radical anion of the heterocycle.

-

Turnover: The resulting anionic species is oxidized by the PC⁺, regenerating the ground-state photocatalyst and yielding the final product after protonation.

Caption: Proposed photoredox catalytic cycle for decarboxylative difluoromethylation.

Experimental Protocol: C-H Difluoromethylation of a Heterocycle

This protocol provides a representative method for the C-H functionalization of an electron-deficient heterocycle, a common transformation in medicinal chemistry.

Objective: To synthesize a C2-aryldifluoromethylated benzothiazole derivative using 2,2-Difluoro-2-(3-fluorophenyl)acetic acid under photoredox conditions.

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Mmol | Equiv. |

| Benzothiazole | 95-16-9 | 135.19 | 135 mg | 1.0 | 1.0 |

| 2,2-Difluoro-2-(3-fluorophenyl)acetic acid | N/A | 190.12 | 380 mg | 2.0 | 2.0 |

| fac-Ir(ppy)₃ | 94928-86-6 | 654.78 | 10 mg | 0.015 | 0.015 |

| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 489 mg | 1.5 | 1.5 |

| Acetonitrile (CH₃CN), Anhydrous | 75-05-8 | 41.05 | 10 mL | - | - |

Equipment

-

10-25 mL Schlenk tube or reaction vial with a magnetic stir bar

-

Schlenk line or nitrogen/argon manifold

-

Syringes and needles

-

Blue LED light source (e.g., Kessil lamp, 440-460 nm) with a cooling fan

-

Standard laboratory glassware for work-up

-

Rotary evaporator

-

Silica gel for column chromatography

Experimental Workflow

Caption: General workflow for the photocatalytic difluoromethylation reaction.

Detailed Step-by-Step Procedure

-

Reaction Setup: To an oven-dried 25 mL Schlenk tube containing a magnetic stir bar, add benzothiazole (1.0 mmol), 2,2-Difluoro-2-(3-fluorophenyl)acetic acid (2.0 mmol), fac-Ir(ppy)₃ (0.015 mmol), and Cs₂CO₃ (1.5 mmol).

-

Causality Note: Cesium carbonate acts as a mild base to deprotonate the carboxylic acid, forming the carboxylate salt in situ, which is essential for the subsequent oxidative decarboxylation step.[11] An excess of the acid is used to ensure complete consumption of the limiting substrate.

-

-

Degassing: Seal the Schlenk tube with a rubber septum. Evacuate the tube under high vacuum for 5-10 minutes and backfill with an inert atmosphere (nitrogen or argon). Repeat this cycle three times.

-

Solvent Addition: Using a syringe, add 10 mL of anhydrous acetonitrile to the reaction mixture.

-

Freeze-Pump-Thaw: To ensure the removal of dissolved oxygen, which can quench the excited state of the photocatalyst, perform three freeze-pump-thaw cycles. Freeze the mixture in a liquid nitrogen bath, evacuate under high vacuum, and then thaw under an inert atmosphere.

-